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Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553 Get Quote

This technical guide provides a comprehensive analysis of the initial safety profile of ACP-319,

a second-generation phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. The information is

compiled from publicly available clinical and preclinical data, intended for researchers,

scientists, and drug development professionals.

Executive Summary
ACP-319 has been evaluated in clinical trials primarily in combination with the Bruton's tyrosine

kinase (BTK) inhibitor acalabrutinib for the treatment of relapsed/refractory B-cell malignancies.

The initial safety data indicates a manageable but notable toxicity profile, with dose-limiting

toxicities observed at higher doses. The most frequently reported adverse events include

hepatotoxicity (elevated transaminases), gastrointestinal issues (diarrhea), and skin rashes.

Further development of ACP-319 has not been pursued.

Clinical Safety Data
The primary source of clinical safety data for ACP-319 comes from a Phase 1/2 study in

combination with acalabrutinib in patients with relapsed/refractory B-cell non-Hodgkin

lymphoma.[1][2][3][4]

Dose-Limiting Toxicities and Maximum Tolerated Dose
In the dose-escalation portion of the Phase 1/2 trial, dose-limiting toxicities (DLTs) were

observed, which established the maximum tolerated dose (MTD) for ACP-319 when used in
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combination with acalabrutinib.

ACP-319 Dose Level Dose-Limiting Toxicity (DLT)

50 mg BID Grade 3 maculopapular rash (n=1)

100 mg BID
Grade 3 febrile neutropenia, diarrhea, and

pneumonitis (n=1)

Grade 3 maculopapular rash (n=1)

Table 1: Dose-Limiting Toxicities Observed in

the Phase 1/2 Combination Study.[1][5]

Based on these findings, the MTD for ACP-319 was determined to be 50 mg twice daily (BID)

in combination with acalabrutinib 100 mg BID.[1][2][5]

Adverse Events (AEs)
The combination therapy of acalabrutinib and ACP-319 was associated with a range of

adverse events.

Adverse Event Any Grade Grade ≥3

Serious AEs 61% 50%

Table 2: Summary of Serious

Adverse Events in Part 1 of the

Phase 1/2 Study.[1][2]

The most common adverse events observed in the dose expansion phase are detailed below.
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Adverse Event
Any Grade (≥40% of
patients)

Grade ≥3 (>2 patients)

Increased ALT 52%[5] 28%[1][5]

Diarrhea 52%[5] 12%[1]

Increased AST 48%[5] 20%[1][5]

Fatigue 40%[5] 0%[5]

Rash 40%[5] 12%[1]

Anemia - 16%[1]

Thrombocytopenia - 12%[1]

Table 3: Common Adverse

Events in Part 2 of the Phase

1/2 Study.

Frequent treatment-limiting hepatotoxicity was a notable observation.[1] Serious adverse

events were reported in 52% of patients in this part of the study, with 40% experiencing at least

one grade 3/4 SAE.[1]

Treatment Discontinuation due to Adverse Events
Adverse events led to the discontinuation of one or both study drugs for a significant portion of

patients.

Drug Discontinued Percentage of Patients

ACP-319 33%

Acalabrutinib and the study 23%

Table 4: Treatment Discontinuation Due to

Adverse Events in the Phase 1/2 Study.[1]

The higher rate of discontinuation for ACP-319 suggests it was the primary contributor to the

toxicity of the combination regimen.[1]
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Monotherapy Safety Data
Limited information is available on the safety profile of ACP-319 as a monotherapy. A small

clinical trial with 28 patients with relapsed or refractory lymphoid malignancies was conducted.

In this study, the only reported dose-limiting toxicity was hemolytic anemia in one patient.[1][2]

Experimental Protocols
Phase 1/2 Clinical Trial of Acalabrutinib in Combination
with ACP-319 (NCT02328014)

Study Design: This was a two-part, open-label, multicenter study.[1][5]

Part 1 (Dose Escalation): Patients with relapsed/refractory B-cell malignancies received

acalabrutinib at a fixed dose of 100 mg BID and ACP-319 at escalating doses of 25 mg,

50 mg, and 100 mg BID. The primary objective was to determine the safety and MTD of

the combination.[5][6][7]

Part 2 (Dose Expansion): Patients with specific subtypes of diffuse large B-cell lymphoma

(GCB and non-GCB) received acalabrutinib 100 mg BID and ACP-319 at the MTD

established in Part 1.[2]

Primary Endpoint: The primary endpoint for Part 1 was safety, including the incidence of

dose-limiting toxicities.[5]

Secondary Endpoints: Secondary endpoints included overall response rate (ORR), duration

of response (DOR), progression-free survival (PFS), pharmacokinetics (PK), and

pharmacodynamics (PD).[5]

Pharmacodynamic Assessments:

BTK Occupancy: Median BTK occupancy was measured at steady-state trough and was

found to be approximately 95%, indicating no effect of ACP-319 on acalabrutinib's binding

to BTK.[1][5]

Phospho-AKT Inhibition: Inhibition of phospho-AKT, a downstream marker of PI3K activity,

was assessed and found to be dose-dependent with ACP-319.[1][5]
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Mechanism of Action and Signaling Pathway
ACP-319 is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2]

PI3Kδ is a critical component of the B-cell receptor (BCR) signaling pathway, which is often

constitutively active in B-cell malignancies, promoting cell proliferation and survival.[8][9] ACP-
319's mechanism of action is to block this signaling cascade.
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Caption: B-Cell Receptor (BCR) signaling pathway with points of inhibition by Acalabrutinib and

ACP-319.

Experimental and Clinical Workflows
The development and evaluation of ACP-319 followed a standard pharmaceutical pipeline,

from preclinical assessment to clinical trials.

Preclinical Evaluation Workflow
Preclinical studies provided the rationale for combining BTK and PI3Kδ inhibitors.
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Caption: Generalized workflow for preclinical evaluation of ACP-319 in combination with

Acalabrutinib.

Clinical Trial Workflow (Phase 1/2)
The clinical trial was structured to first establish safety and then evaluate efficacy in a targeted

patient population.
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Caption: Workflow of the Phase 1/2 clinical trial for Acalabrutinib in combination with ACP-319.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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